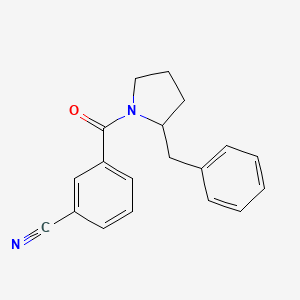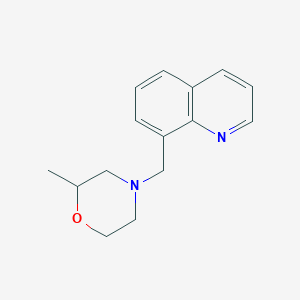
2-Methyl-4-(quinolin-8-ylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(quinolin-8-ylmethyl)morpholine is a chemical compound that has been extensively studied for its potential application in various scientific research areas. This compound is commonly referred to as MQM and has been found to exhibit significant biological activity.
Mechanism of Action
The mechanism of action of MQM is not fully understood. However, studies have shown that MQM exerts its biological activity by binding to specific receptors in cells. In cancer cells, MQM has been found to induce apoptosis by activating the caspase pathway. In dopamine receptor-expressing cells, MQM has been found to act as a dopamine receptor agonist, leading to increased dopamine release.
Biochemical and Physiological Effects:
MQM has been found to exhibit significant biochemical and physiological effects. In cancer cells, MQM has been found to induce apoptosis and inhibit cell proliferation. In dopamine receptor-expressing cells, MQM has been found to increase dopamine release, leading to increased neuronal activity. MQM has also been found to exhibit antioxidant activity, making it a potential candidate for the development of drugs for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using MQM in lab experiments is its potent biological activity. MQM has been found to exhibit significant anti-cancer and neuroprotective activity, making it a promising candidate for the development of drugs for the treatment of cancer and neurological disorders. However, one of the limitations of using MQM in lab experiments is its high cost. The synthesis of MQM is a complex process that requires specialized equipment and expertise, making it a costly compound to produce.
Future Directions
There are several future directions for research on MQM. One potential area of research is the development of novel anti-cancer drugs based on the structure of MQM. Another area of research is the development of drugs for the treatment of neurological disorders such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of MQM and its potential side effects. Overall, MQM is a promising compound that has the potential to lead to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of MQM involves the reaction of 2-methyl-4-morpholinyl chloride with 8-quinolinylmethanol in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain the final product. This synthesis method has been optimized to provide high yields of MQM with excellent purity.
Scientific Research Applications
MQM has been extensively studied for its potential application in various scientific research areas. One of the most significant applications of MQM is in the field of cancer research. Studies have shown that MQM has potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. MQM has been found to induce apoptosis and inhibit cell proliferation, making it a promising candidate for the development of novel anti-cancer drugs.
Another area of scientific research where MQM has shown promising results is in the field of neuroscience. Studies have shown that MQM can cross the blood-brain barrier and bind to dopamine receptors in the brain. This property of MQM makes it a potential candidate for the development of drugs for the treatment of neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
2-methyl-4-(quinolin-8-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-12-10-17(8-9-18-12)11-14-5-2-4-13-6-3-7-16-15(13)14/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDTZALRTNOJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(quinolin-8-ylmethyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


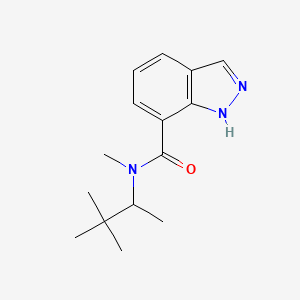
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
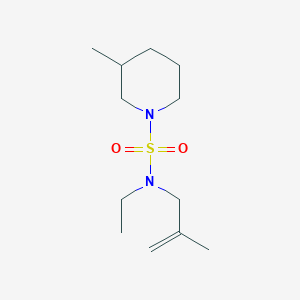
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
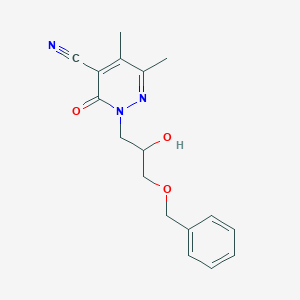
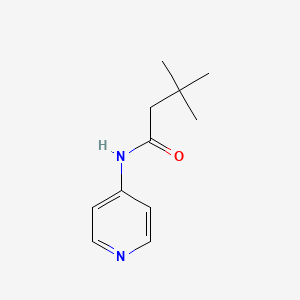
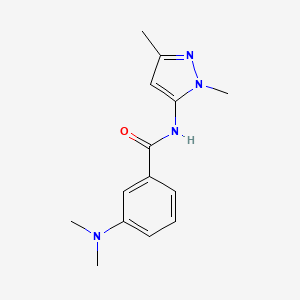
![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)

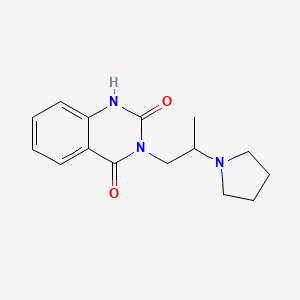
![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
